N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of thiadiazole, thiazole, and pyrrole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate thioamides and hydrazides under controlled conditions. The reaction conditions often include the use of catalysts such as Rhodium (III) and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Rhodium (III), palladium on carbon (Pd/C).
Solvents: Ethanol, DMSO, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrrol-2-yl)-N’-(1-naphthylmethylene)acetohydrazide: Shares the pyrrole ring and exhibits similar biological activities.
2-(((4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl)methyl)thio)-1H-benzimidazole: Contains a benzimidazole ring and is used in similar research applications.
Uniqueness
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of thiadiazole, thiazole, and pyrrole rings, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C20H19N5OS2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H19N5OS2/c1-13(2)12-15-23-24-19(27-15)22-18(26)17-16(14-8-4-3-5-9-14)21-20(28-17)25-10-6-7-11-25/h3-11,13H,12H2,1-2H3,(H,22,24,26) |
InChI Key |
YJPJVFCJKQOISE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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